trans-tert-Butyl 3-(4-cyanophenyl)-1,2-oxaziridine-2-carboxylate
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Overview
Description
trans-tert-Butyl 3-(4-cyanophenyl)-1,2-oxaziridine-2-carboxylate: is a synthetic organic compound that belongs to the class of oxaziridines. Oxaziridines are three-membered heterocyclic compounds containing an oxygen and nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group, a cyanophenyl group, and a carboxylate group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-tert-Butyl 3-(4-cyanophenyl)-1,2-oxaziridine-2-carboxylate typically involves the following steps:
Formation of the Oxaziridine Ring: The oxaziridine ring can be formed by the reaction of an imine with a peracid. For example, the reaction of 4-cyanobenzaldehyde with tert-butylamine forms an imine, which is then oxidized using a peracid such as m-chloroperbenzoic acid (m-CPBA) to form the oxaziridine ring.
Introduction of the Carboxylate Group: The carboxylate group can be introduced by reacting the oxaziridine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The oxaziridine ring can undergo oxidation reactions to form various products, including oxaziridinium ions.
Reduction: Reduction of the oxaziridine ring can lead to the formation of amines or hydroxylamines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or cyanophenyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxaziridinium ions.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: trans-tert-Butyl 3-(4-cyanophenyl)-1,2-oxaziridine-2-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving oxidation and reduction reactions.
Medicine:
Drug Development: It serves as a building block in the development of new drugs, particularly those targeting oxidative stress and related pathways.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of trans-tert-Butyl 3-(4-cyanophenyl)-1,2-oxaziridine-2-carboxylate involves its ability to undergo oxidation and reduction reactions. The oxaziridine ring is highly reactive and can interact with various molecular targets, including enzymes and proteins, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
- trans-tert-Butyl 3-(4-methylphenyl)-1,2-oxaziridine-2-carboxylate
- trans-tert-Butyl 3-(4-nitrophenyl)-1,2-oxaziridine-2-carboxylate
- trans-tert-Butyl 3-(4-chlorophenyl)-1,2-oxaziridine-2-carboxylate
Comparison:
- Uniqueness: trans-tert-Butyl 3-(4-cyanophenyl)-1,2-oxaziridine-2-carboxylate is unique due to the presence of the cyanophenyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds.
- Reactivity: The cyanophenyl group can participate in additional reactions, such as nucleophilic addition, making this compound more versatile in synthetic applications.
Properties
Molecular Formula |
C13H14N2O3 |
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Molecular Weight |
246.26 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(4-cyanophenyl)oxaziridine-2-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)15-11(18-15)10-6-4-9(8-14)5-7-10/h4-7,11H,1-3H3/t11-,15?/m0/s1 |
InChI Key |
ACXPNVRTMHEHMQ-VPHXOMNUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](O1)C2=CC=C(C=C2)C#N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(O1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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